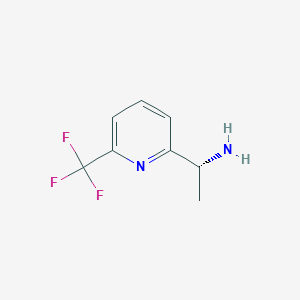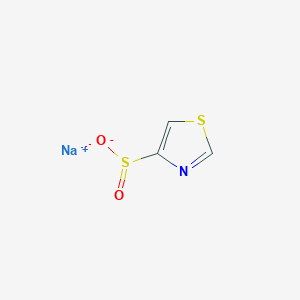
Sodiumthiazole-4-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodiumthiazole-4-sulfinate is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodiumthiazole-4-sulfinate typically involves the reaction of thiazole derivatives with sulfinating agents. One common method is the reaction of thiazole with sodium sulfite under controlled conditions to yield this compound. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity. The final product is often purified through crystallization or filtration techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Sodiumthiazole-4-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates or sulfoxides.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonates and sulfoxides.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Sodiumthiazole-4-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds. It serves as a precursor in the formation of thiazole-based ligands and catalysts.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in the development of new antibiotics and preservatives.
Medicine: Research has shown its potential in drug development, particularly in creating new therapeutic agents for treating infections and inflammatory diseases.
Industry: this compound is used in the production of dyes, pigments, and rubber accelerators due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of sodiumthiazole-4-sulfinate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, altering their activity and function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can modulate oxidative stress pathways by scavenging free radicals, thereby exhibiting antioxidant properties. It may also interfere with metabolic pathways in microorganisms, leading to their inhibition or death.
Comparaison Avec Des Composés Similaires
Sodiumthiazole-4-sulfinate can be compared with other similar compounds such as:
Sodiumthiazole-2-sulfinate: Similar in structure but differs in the position of the sulfinyl group, leading to different reactivity and applications.
Sodiumbenzothiazole-2-sulfinate: Contains a benzene ring fused to the thiazole ring, resulting in distinct chemical and biological properties.
Sodiumisothiazole-4-sulfinate: An isomer with the sulfur and nitrogen atoms in different positions, affecting its chemical behavior and uses.
Uniqueness: this compound is unique due to its specific reactivity profile and the ability to undergo a wide range of chemical transformations. Its applications in diverse fields such as medicine, industry, and research highlight its versatility and importance.
Propriétés
Formule moléculaire |
C3H2NNaO2S2 |
|---|---|
Poids moléculaire |
171.18 g/mol |
Nom IUPAC |
sodium;1,3-thiazole-4-sulfinate |
InChI |
InChI=1S/C3H3NO2S2.Na/c5-8(6)3-1-7-2-4-3;/h1-2H,(H,5,6);/q;+1/p-1 |
Clé InChI |
ALWMNEZEHXUDQT-UHFFFAOYSA-M |
SMILES canonique |
C1=C(N=CS1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


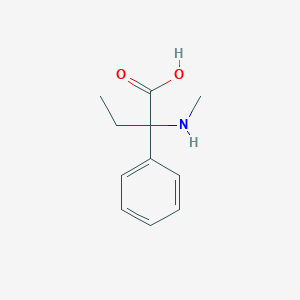
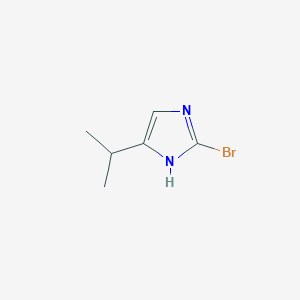
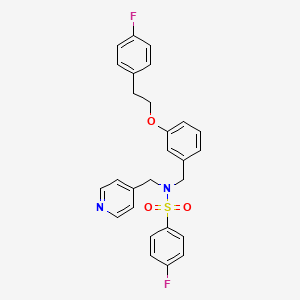
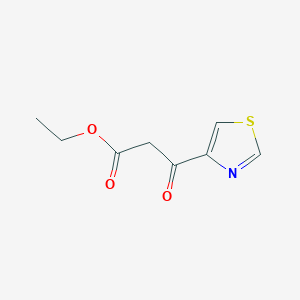

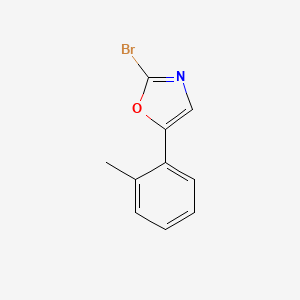
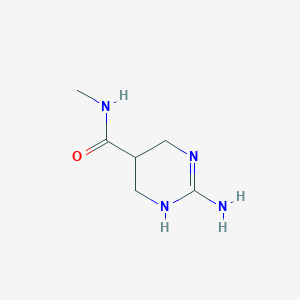
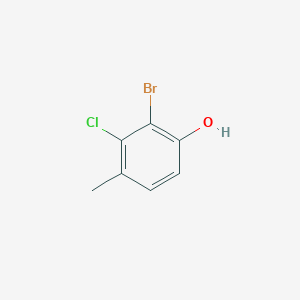
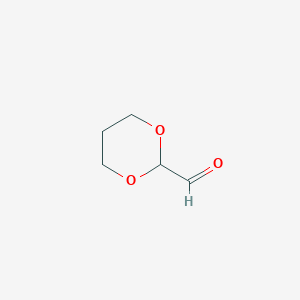

![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13120838.png)

